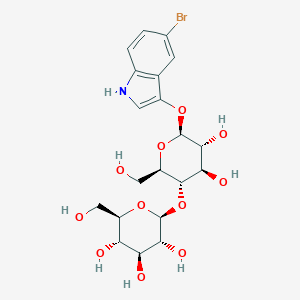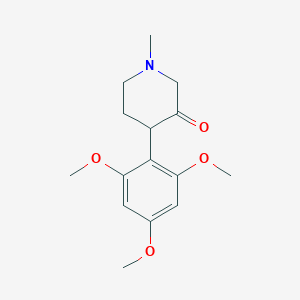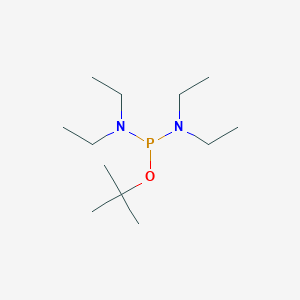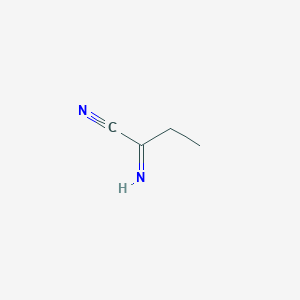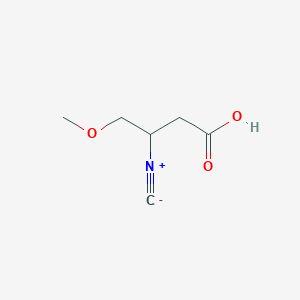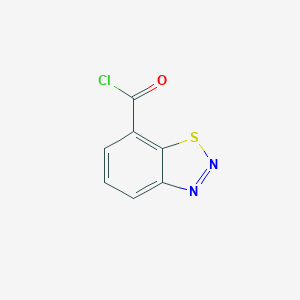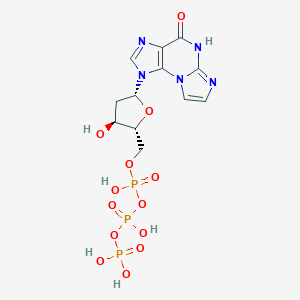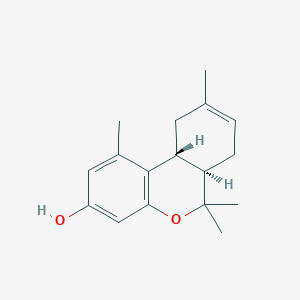
4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one, also known as AMP, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one involves the inhibition of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of nucleotides. By inhibiting DHFR, 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one prevents the formation of nucleotides, which are required for DNA synthesis. This, in turn, leads to the inhibition of cell growth and division, making it an effective anti-cancer agent.
Biochemical and Physiological Effects:
4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one has also been studied for its potential use in the treatment of bacterial infections. Studies have reported that 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one exhibits antibacterial properties and can be used to treat bacterial infections caused by gram-positive and gram-negative bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one in lab experiments is its relatively simple synthesis method. In addition, 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one is readily available and can be purchased from several chemical suppliers. However, one of the limitations of using 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one in lab experiments is its instability in aqueous solutions. 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one is known to degrade rapidly in aqueous solutions, making it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one. One of the most promising areas of research involves the development of novel anti-cancer drugs based on the structure of 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one. In addition, further studies are needed to explore the potential use of 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one in the treatment of viral infections and bacterial infections. Furthermore, research is needed to develop more stable forms of 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one that can be used in aqueous solutions. Overall, the potential applications of 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one in various fields make it an exciting area of research for scientists and researchers.
Méthodes De Synthèse
The synthesis of 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one involves the reaction of 4-amino-2-chloropyrimidine with formaldehyde and ammonium chloride. The reaction takes place in the presence of a catalyst, usually a strong base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one. The synthesis of 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one has shown promising results in various scientific research applications. One of the most significant applications of 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one is in the field of medicinal chemistry. Several studies have reported that 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one exhibits anti-cancer properties and can be used in the development of novel anti-cancer drugs. In addition, 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one has also been studied for its potential use in the treatment of viral infections such as HIV and hepatitis C.
Propriétés
Numéro CAS |
120908-32-9 |
|---|---|
Nom du produit |
4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one |
Formule moléculaire |
C5H8N4O |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
6-amino-5-(aminomethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H8N4O/c6-1-3-2-8-5(10)9-4(3)7/h2H,1,6H2,(H3,7,8,9,10) |
Clé InChI |
ZOHFTRWZZPGYIS-UHFFFAOYSA-N |
SMILES |
C1=NC(=O)NC(=C1CN)N |
SMILES canonique |
C1=NC(=O)NC(=C1CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




